molecular formula C12H20ClNO2 B585838 3,4-DMMA (hydrochloride)

3,4-DMMA (hydrochloride)

Cat. No.: B585838
M. Wt: 245.74 g/mol
InChI Key: CTERHDRZXCRZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

3,4-Dimethoxymethamphetamine (3,4-DMMA) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes . The primary targets of 3,4-DMMA are the noradrenalin and serotonin transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling .

Mode of Action

3,4-DMMA interferes with monoamine transport, inhibiting the uptake of noradrenalin and serotonin . This inhibition results in increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling . 3,4-dmma is significantly less potent than mdma in inhibiting these transporters .

Biochemical Pathways

The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA affects the monoaminergic signaling pathways . These pathways play a crucial role in various physiological processes, including mood regulation, attention, and the body’s response to stress . .

Pharmacokinetics

MDMA is known to be rapidly absorbed and extensively distributed in the body, with a half-life of around 8.5 hours . It is metabolized primarily in the liver and excreted in the urine . These properties likely influence the bioavailability of 3,4-DMMA, but specific studies are needed to confirm this.

Result of Action

The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA leads to increased levels of these neurotransmitters in the synaptic cleft . This can enhance neuronal signaling and potentially lead to psychoactive effects . 3,4-dmma is significantly less potent than mdma, suggesting that its effects may be milder .

Preparation Methods

The synthesis of 3,4-Dimethoxymethamphetamine (hydrochloride) typically involves the following steps:

Chemical Reactions Analysis

3,4-Dimethoxymethamphetamine (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include ketones, secondary amines, and substituted methoxy derivatives .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTERHDRZXCRZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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